molecular formula C8H4Cl2F3N B8394229 Pyridine, 2,6-dichloro-4-[1-(trifluoromethyl)ethenyl]-

Pyridine, 2,6-dichloro-4-[1-(trifluoromethyl)ethenyl]-

Cat. No.: B8394229
M. Wt: 242.02 g/mol
InChI Key: UXTQQHLQEMOMOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine, 2,6-dichloro-4-[1-(trifluoromethyl)ethenyl]- is a useful research compound. Its molecular formula is C8H4Cl2F3N and its molecular weight is 242.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridine, 2,6-dichloro-4-[1-(trifluoromethyl)ethenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 2,6-dichloro-4-[1-(trifluoromethyl)ethenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H4Cl2F3N

Molecular Weight

242.02 g/mol

IUPAC Name

2,6-dichloro-4-(3,3,3-trifluoroprop-1-en-2-yl)pyridine

InChI

InChI=1S/C8H4Cl2F3N/c1-4(8(11,12)13)5-2-6(9)14-7(10)3-5/h2-3H,1H2

InChI Key

UXTQQHLQEMOMOY-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC(=NC(=C1)Cl)Cl)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2,6-dichloro-4-iodopyridine (0.87 g), (3,3,3-trifluoroprop-1-en-2-yl)boronic acid (purity: 65%, 0.75 g) and potassium carbonate (0.96 g) were dissolved in the mixed solvent of THF and water, which was then degassed three times. To the solution was added dichlorobis(triphenylphosphine) palladium (II) (0.04 g), and the mixture was heated to reflux for 3 hours under argon atmosphere. The mixture was cooled to room temperature and then poured into water, which was then extracted twice with hexane. The organic layer was combined, which was then washed with water and dried over anhydrous magnesium sulfate. After the drying agent was filtered off, the solvent was distilled away under reduced pressure, and the residue was then purified by silica gel chromatography to obtain 2,6-dichloro-4-(3,3,3-trifluoroprop-1-en-2-yl)pyridine (0.70 g) at a yield of 82%.
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